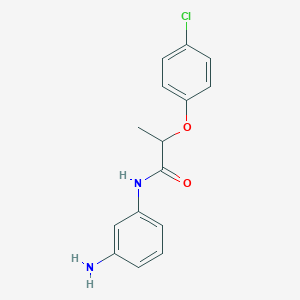

4-(Isoxazol-5-yl)aniline

説明

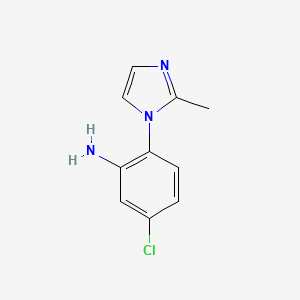

4-(Isoxazol-5-yl)aniline is a compound with the molecular formula C9H8N2O . It is a solid substance and is commonly used in research .

Molecular Structure Analysis

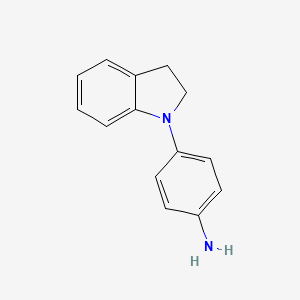

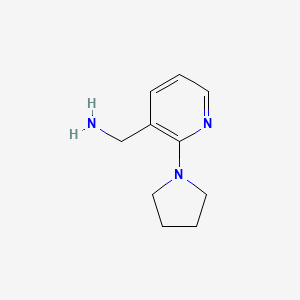

The molecular structure of 4-(Isoxazol-5-yl)aniline consists of a five-membered heterocyclic moiety, isoxazole, attached to an aniline group . The presence of the labile N–O bond in the isoxazole ring allows for various transformations .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .Physical And Chemical Properties Analysis

4-(Isoxazol-5-yl)aniline has a molecular weight of 160.18 . It has a density of 1.204 g/cm3 and a boiling point of 337.22°C at 760 mmHg . It is a solid substance .科学的研究の応用

Synthesis in Organic Chemistry

4-(Isoxazol-5-yl)aniline is a versatile compound in organic synthesis. For example, Strekowski et al. (1997) demonstrated the synthesis of 5-(2-Aminophenyl)isoxazoles using reactions involving aniline derivatives, showcasing the compound's utility in creating structurally diverse isoxazoles Strekowski, L., & Lin, S. (1997). Studies on isoxazole and pyrazole formation by the reaction of trifluoromethyl-substituted anilines with oxime and hydrazone dianions. Journal of Heterocyclic Chemistry, 34(5), 1625-1627.

Cytotoxic Activity in Cancer Research

4-(Isoxazol-5-yl)aniline derivatives have shown promise in cancer research. Rao et al. (2014) synthesized novel isoxazole derivatives and evaluated their cytotoxic activity against various human cancer cell lines, revealing the potential of these compounds in developing new anticancer agents Rao, P. S., Kurumurthy, C., Veeraswamy, B., Poornachandra, Y., Ganesh Kumar, C., & Narsaiah, B. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1349-1351.

Application in Material Science

In the field of materials science, Shahhosseini et al. (2016) explored the use of aniline derivatives in synthesizing novel polymers for applications such as dye-sensitized solar cells, indicating the relevance of 4-(Isoxazol-5-yl)aniline in advanced material fabrication [Shahhosseini, L., Nateghi, M., Kazemipour, M., & Zarandi, M. B. (2016). Electrochemical synthesis of novel polymer based on (4-(2,3-dihydrothieno[3,4-6][1,4]dioxin-5-yl) aniline) in aqueous solution: Characterization and application. Materials Chemistry and Physics, 177, 554-563.

Novel Synthetic Methods

Bakulev et al. (2013) developed new methods for synthesizing 4-(azol-5-yl)isoxazoles, which include modifications of the isoxazole ring, showcasing innovative approaches in the synthesis of complex organic structures involving 4-(Isoxazol-5-yl)aniline Bakulev, V. A., Efimov, I., Belyaev, N., Zhidovinov, S. S., Rozin, Yu. A., Volkova, N., Khabarova, A., & Elʼtsov, O. S. (2013). Novel method for the synthesis of 4-(azol-5-yl)isoxazoles. Chemistry of Heterocyclic Compounds, 48, 1880-1882.

Electroluminescence in Organic Electronics

Doi et al. (2003) explored the use of aniline derivatives in the development of novel emitting amorphous materials for electroluminescence, demonstrating the potential of 4-(Isoxazol-5-yl)aniline in organic electronics Doi, H., Kinoshita, M., Okumoto, K., & Shirota, Y. (2003). A Novel Class of Emitting Amorphous Molecular Materials with Bipolar Character for Electroluminescence. Chemistry of Materials, 15, 1080-1089.

作用機序

Safety and Hazards

4-(Isoxazol-5-yl)aniline is classified under GHS07 for safety . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

将来の方向性

Isoxazoles, including 4-(Isoxazol-5-yl)aniline, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity, making them the subject of research in medicinal chemistry . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery program .

特性

IUPAC Name |

4-(1,2-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTUTYMFRUNOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588682 | |

| Record name | 4-(1,2-Oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isoxazol-5-yl)aniline | |

CAS RN |

832740-73-5 | |

| Record name | 4-(5-Isoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,2-Oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2-oxazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。